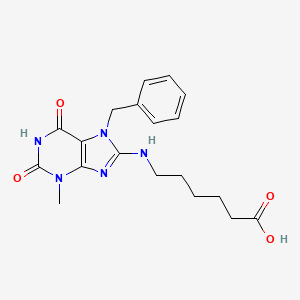![molecular formula C19H23N5O3 B6549835 8-(butylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1040667-48-8](/img/structure/B6549835.png)
8-(butylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(butylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that is structured within the family of purines. It comprises a fused ring system incorporating nitrogen atoms, and its chemical properties make it a molecule of interest across multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: : Utilization of purine precursors.
Butylation: : Introduction of a butyl group using butylamine under controlled conditions.
Methylation: : Methylation reaction facilitated by methyl iodide or dimethyl sulfate.
Ketone Formation: : Generation of the 2-oxoethyl group via Friedel-Crafts acylation with a suitable anhydride.
Industrial Production Methods
Industrial-scale production often employs high-yielding and cost-effective methods, including the use of catalytic processes to streamline reactions, ensure purity, and maintain consistent output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methyl groups, forming corresponding ketones or acids.
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: : Aromatic substitution reactions are common due to the phenyl ring's presence.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Electrophilic aromatic substitution can be facilitated by halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Halogenated aromatic compounds.
Scientific Research Applications
8-(butylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione finds applications in various scientific fields:
Chemistry: : Used as a model compound in synthetic organic chemistry to study reaction mechanisms and pathways.
Biology: : Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: : Potential therapeutic effects in drug discovery, particularly in targeting specific cellular pathways.
Industry: : Utilized as a precursor or intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The detailed mechanism involves:
Binding to Active Sites: : Docking at the active sites of enzymes, possibly inhibiting or modulating their activity.
Pathway Modulation: : Affecting biochemical pathways, potentially leading to altered cellular processes and responses.
Comparison with Similar Compounds
Similar compounds include other substituted purines that share core structural similarities but differ in side chains or functional groups.
6-aminopurine: : Known for its role in DNA synthesis and repair.
7-methylxanthine: : Commonly studied for its stimulating effects on the central nervous system.
What makes 8-(butylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione unique is its specific substitution pattern that may lead to distinct reactivity and interactions compared to other purine derivatives.
Properties
IUPAC Name |
8-(butylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-5-10-20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)11-14(25)13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,20,21)(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOWHVARXMYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(=O)C3=CC=C(C=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-methylbenzohydrazide](/img/structure/B6549755.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethylbenzohydrazide](/img/structure/B6549758.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,5-dimethoxybenzohydrazide](/img/structure/B6549763.png)
![2-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}benzohydrazide](/img/structure/B6549766.png)
![5-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-methoxybenzohydrazide](/img/structure/B6549767.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide](/img/structure/B6549774.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B6549775.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-phenylpropanehydrazide](/img/structure/B6549782.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(methylsulfanyl)benzohydrazide](/img/structure/B6549791.png)
![1-[(4-chlorophenyl)methyl]-N'-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B6549800.png)
![8-butyl-7-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6549801.png)
![7-(4-methoxyphenyl)-1-methyl-8-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6549802.png)

![7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549823.png)
